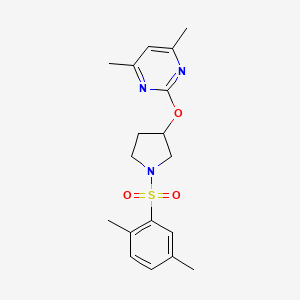
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response. This compound has attracted significant attention from the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4, 6-dimethylpyrimidinium 3-carboxy-4-hydroxy benzenesulfonate dihydrate has provided insights into the crystal structures of pyrimidine derivatives. These compounds demonstrate the formation of hydrogen-bonded bimolecular ring motifs, showcasing the interaction between protonated pyrimidine rings and sulfonate groups. This interaction is crucial for understanding the molecular assembly and design of new materials with specific properties (Balasubramani, Muthiah, & Lynch, 2007).
Organic Synthesis
In the realm of organic synthesis, the compound and its derivatives have been explored for their potential in creating complex molecular structures. For example, the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions highlights the utility of pyrimidine derivatives in synthesizing compounds with potential antibiotic properties (Bagley et al., 2005).
Electrophilic Amination
The electrophilic amination of pyrimidine-2-thiones to produce zwitterionic 2-aminothiopyrimidinium-N-ylides, pyrimidine-2-ones, and bicyclic pyrimidinium compounds showcases another aspect of pyrimidine chemistry. This reaction pathway opens avenues for synthesizing novel compounds with unique properties, further expanding the scope of pyrimidine derivatives in medicinal and material sciences (Riemer et al., 1993).
Antimicrobial Studies
Synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown that pyrimidine derivatives can serve as effective antibacterial agents. This application underscores the relevance of such compounds in developing new antimicrobial drugs (Azab, Youssef, & El‐Bordany, 2013).
Green Chemistry
The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in the production of certain pharmaceuticals, illustrates the application of pyrimidine derivatives in green chemistry. Modified synthesis methods highlight the importance of environmentally friendly processes in chemical manufacturing (Gilbile, Bhavani, & Vyas, 2017).
Propriétés
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-5-6-13(2)17(9-12)25(22,23)21-8-7-16(11-21)24-18-19-14(3)10-15(4)20-18/h5-6,9-10,16H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRNSHRNJPDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)
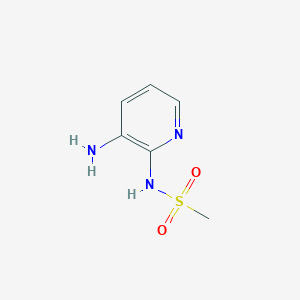
![1-[(4-Chlorothieno[3,2-d]pyrimidin-2-yl)methyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2691226.png)
![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2691235.png)
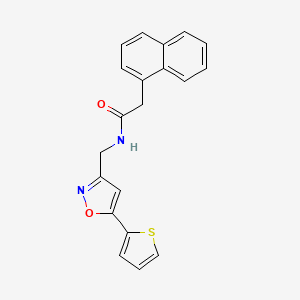
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2691239.png)
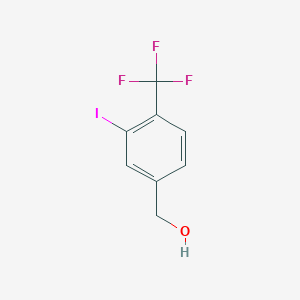
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)
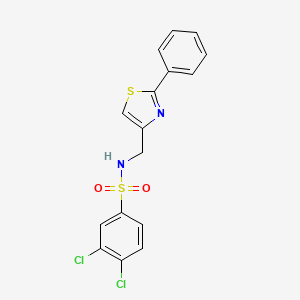
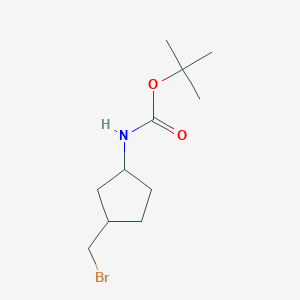
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)